molecular formula C17H17F2NO3 B1492068 Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate CAS No. 2097963-05-6

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate

Cat. No.: B1492068
CAS No.: 2097963-05-6
M. Wt: 321.32 g/mol
InChI Key: FSCSMPDPEWKXNW-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a complex organic compound characterized by its unique molecular structure, which includes a difluoromethyl group, a methoxyphenyl group, and a methylnicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate typically involves multiple steps, starting with the preparation of the core nicotinate structure. Key steps may include:

  • Difluoromethylation: Introduction of the difluoromethyl group to the nicotinate core.

  • Methoxylation: Addition of the methoxyphenyl group to the appropriate position on the nicotinate ring.

  • Methylation: Introduction of the methyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction of the difluoromethyl group to a difluoromethane derivative.

  • Substitution: Replacement of the methoxyphenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 4-(difluoromethyl)-6-(4-hydroxyphenyl)-2-methylnicotinate.

  • Reduction: Production of 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine.

  • Substitution: Generation of derivatives with different functional groups replacing the methoxyphenyl moiety.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is unique due to its specific combination of functional groups. Similar compounds include:

  • Ethyl 4-(difluoromethyl)-3-fluorobenzoate: Similar difluoromethyl group but different aromatic ring structure.

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group and a pyrazole ring but lacks the methoxyphenyl group.

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-4-23-17(21)15-10(2)20-14(9-13(15)16(18)19)11-5-7-12(22-3)8-6-11/h5-9,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSMPDPEWKXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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